molecular formula C12H13BrN2O2 B7637445 N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7637445
M. Wt: 297.15 g/mol
InChI Key: VSWIHYUINBRKLL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a bromophenyl group attached to a pyrrolidinone ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the reaction of 3-bromoaniline with 2-oxopyrrolidine-1-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the presence of the bromine atom at the meta position of the phenyl ring, which can influence its reactivity and interaction with biological targets differently compared to its analogs with other halogen substitutions.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWIHYUINBRKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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